Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Overview
Description
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate is a heterocyclic compound with a unique cyclopentapyrrole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride in water, resulting in the formation of N-substituted pyrroles under mild conditions . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed conversions and oxidative coupling reactions. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can be used to produce N-substituted pyrroles at room temperature .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen and a copper catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions
Oxidation: Copper catalyst, iodine, and oxygen.
Reduction: Hydrogen gas and a metal catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products Formed
Oxidation: Pyrrole-2-carbaldehydes.
Reduction: Reduced pyrrole derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Scientific Research Applications
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate is a versatile compound with numerous applications in scientific research:
Pharmaceuticals: It serves as a crucial starting material or intermediate in the synthesis of novel drug candidates targeting neurological disorders and metabolic diseases.
Agrochemicals: The compound is used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
Industrial Chemistry: It is employed in the production of various industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopentapyrrole scaffold allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carbaldehyde: Similar in structure but differs in its reactivity and applications.
N-alkylpyrroles: These compounds share the pyrrole ring but have different substituents, leading to varied chemical properties.
N-sulfonylpyrroles: Similar in structure but used in different industrial applications.
Uniqueness
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate stands out due to its unique cyclopentapyrrole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYWKFLNLXEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.